molecular formula C12H20O4 B1312249 Dodecanoic acid, 9,12-dioxo- CAS No. 51551-01-0

Dodecanoic acid, 9,12-dioxo-

Cat. No. B1312249
CAS RN: 51551-01-0
M. Wt: 228.28 g/mol
InChI Key: DRCRMCBLQUKXIB-UHFFFAOYSA-N
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Description

Dodecanoic acid, 9,12-dioxo-, also known as 9,12-Dioxo-dodecanoic acid, is a medium-chain fatty acid . It has a molecular formula of C12H20O4 . It is a Bronsted acid capable of donating a hydron to an acceptor .


Synthesis Analysis

Dodecanoic acid and its derivatives have been synthesized and evaluated for in vitro antimicrobial activity against a panel of Gram-positive, Gram-negative bacterial, and fungal strains . The derivatives 4-Nitro phenyl dodecanoate and quinolin-8-yl dodecanoate emerged as the most effective antibacterial agents .


Molecular Structure Analysis

The molecular structure of 9,12-Dioxo-dodecanoic acid is represented by the InChI string: InChI=1S/C12H20O4/c13-10-6-8-11(14)7-4-2-1-3-5-9-12(15)16/h10H,1-9H2,(H,15,16) . The average mass of this compound is 228.288 .

Safety And Hazards

Dodecanoic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes serious eye damage and is toxic to aquatic life .

properties

IUPAC Name

9,12-dioxododecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O4/c13-10-6-8-11(14)7-4-2-1-3-5-9-12(15)16/h10H,1-9H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRCRMCBLQUKXIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCC(=O)CCC=O)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40415614
Record name Dodecanoic acid, 9,12-dioxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40415614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dodecanoic acid, 9,12-dioxo-

CAS RN

51551-01-0
Record name Dodecanoic acid, 9,12-dioxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40415614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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